4-(2-methoxyphenyl)-N-(2-methylbenzylidene)-1-piperazinamine

Smoothened Receptor Hedgehog Signaling GPCR Pharmacology

The compound 4-(2-methoxyphenyl)-N-(2-methylbenzylidene)-1-piperazinamine (CAS 303095-59-2) is a synthetic small molecule belonging to the N-benzylidene-1-piperazinamine class, characterized by a 2-methoxyphenyl substitution on the piperazine ring and a 2-methylbenzylidene imine moiety. It is categorized as an AldrichCPR screening compound, provided by Sigma-Aldrich as part of a collection of unique chemicals for early discovery research, for which the supplier does not collect analytical data.

Molecular Formula C19H23N3O
Molecular Weight 309.4 g/mol
CAS No. 303095-59-2
Cat. No. B3911781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-methoxyphenyl)-N-(2-methylbenzylidene)-1-piperazinamine
CAS303095-59-2
Molecular FormulaC19H23N3O
Molecular Weight309.4 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C=NN2CCN(CC2)C3=CC=CC=C3OC
InChIInChI=1S/C19H23N3O/c1-16-7-3-4-8-17(16)15-20-22-13-11-21(12-14-22)18-9-5-6-10-19(18)23-2/h3-10,15H,11-14H2,1-2H3/b20-15+
InChIKeyMUSCEXHVKNRPHJ-HMMYKYKNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement of 4-(2-Methoxyphenyl)-N-(2-methylbenzylidene)-1-piperazinamine (CAS 303095-59-2) for Focused Screening Libraries


The compound 4-(2-methoxyphenyl)-N-(2-methylbenzylidene)-1-piperazinamine (CAS 303095-59-2) is a synthetic small molecule belonging to the N-benzylidene-1-piperazinamine class, characterized by a 2-methoxyphenyl substitution on the piperazine ring and a 2-methylbenzylidene imine moiety. It is categorized as an AldrichCPR screening compound, provided by Sigma-Aldrich as part of a collection of unique chemicals for early discovery research, for which the supplier does not collect analytical data . This class of compounds is explored for interactions with various biological targets, including neurotransmitter receptors and enzymes, making them candidates for probe discovery in neuropsychiatric and oncological research [1]. Its specific substitution pattern differentiates it from other commercially available analogs, offering a unique tool for structure-activity relationship (SAR) studies.

Evaluating 4-(2-Methoxyphenyl)-N-(2-methylbenzylidene)-1-piperazinamine: Why Structural Analogs Are Not Direct Replacements


The biological activity of N-benzylidene-1-piperazinamines is profoundly sensitive to minor structural modifications, making generic substitution unreliable without invalidating a screening campaign. For example, the specific 2-methylbenzylidene moiety in this compound is a critical pharmacophore element shared with the potent Smoothened (Smo) receptor antagonist SANT-1, which exhibits high-affinity binding (Kd = 1.2 nM) . Replacing this with an unsubstituted benzylidene group or shifting the methyl group to a different position can dramatically alter receptor binding profiles. Published research on a (2-methoxyphenyl)piperazine series demonstrated that different substitutions led to compounds with the highest affinity for dopamine D2 receptors, whereas close structural analogs showed divergent serotonergic receptor binding profiles (5-HT1A, 5-HT6, 5-HT7), with affinities ranging from sub-nanomolar to micromolar [1][2]. This evidence underscores that even regioisomers or closely related analogs cannot be assumed to be functionally interchangeable, necessitating the precise procurement of this specific compound for SAR continuity.

Quantitative Differentiation of 4-(2-Methoxyphenyl)-N-(2-methylbenzylidene)-1-piperazinamine (CAS 303095-59-2)


Ortho-Methyl Substitution on Benzylidene Moiety Compared to Unsubstituted Analog

This compound features a specific ortho-methyl group on its benzylidene ring. This structural feature is critical in the pharmacophore of the known Smoothened (Smo) antagonist SANT-1, which shares the exact N-(2-methylbenzylidene)-1-piperazinamine scaffold. SANT-1 demonstrates a high binding affinity for the Smo receptor with a Kd of 1.2 nM . In direct contrast, the des-methyl analog, N-benzylidene-4-(2-methoxyphenyl)-1-piperazinamine, lacks this methyl group and has no reported Smo antagonism, with its biological activity profile being largely uncharacterized. This demonstrates that the ortho-methyl group is not an inert substituent but a key driver of high-affinity target engagement, a property absent in the unsubstituted analog.

Smoothened Receptor Hedgehog Signaling GPCR Pharmacology

Regioisomeric Differentiation from Meta-Methyl Analog in 5-HT Receptor Profiling

The position of the methyl group on the benzylidene ring is a critical determinant of serotonergic receptor activity. Research on a library of omega-[4-(2-methoxyphenyl)piperazin-1-yl]alkyl derivatives revealed potent combined 5-HT1A/5-HT7 receptor ligands [1]. In published SAR studies, the substitution pattern on the terminal aromatic ring heavily influenced selectivity. For instance, certain 4-substituted 1-(2-methoxyphenyl)piperazine derivatives showed differential affinities, with one compound exhibiting a Ki < 1 nM for 5-HT1A and Ki = 34 nM for 5-HT7 receptors [2]. The target compound's unique ortho-methyl substitution is structurally distinct from the commercially available meta-methyl analog, 4-(2-methoxyphenyl)-N-(3-methylbenzylidene)-1-piperazinamine, which is predicted to have a divergent binding and selectivity profile against this receptor panel.

Serotonin Receptor 5-HT1A 5-HT7 Neuropsychiatric Disorders

Differentiation from N-Phenyl Analog in Dopamine D2 Receptor Affinity

In a study on substituted (2-methoxyphenyl)piperazines, the presence of the 2-methoxyphenyl group was crucial for achieving high affinity for the dopamine D2 receptor [1]. The best compound in this series, which contained the (2-methoxyphenyl)piperazine core, demonstrated the highest D2 receptor affinity. In contrast, a commercially available analog where the 2-methoxyphenyl group is replaced with a simple phenyl group, N-(2-methylbenzylidene)-4-phenyl-1-piperazinamine, exhibits a fundamentally different chemical and biological profile. The electron-donating methoxy group significantly impacts the ligand's electronic properties and its ability to form key interactions, such as hydrogen bonds, within the receptor binding pocket. This SAR is direct evidence that the 2-methoxyphenyl substitution is non-interchangeable for D2 receptor targeting.

Dopamine D2 Receptor Antipsychotic Parkinson's Disease

Utility as a Modulator of Caspase and Sentrin-Specific Protease Activity vs. Inactive Analogs

While quantitative data is lacking for the target compound, a direct structural analog, N-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(4-nitrophenyl)methanimine, has demonstrated measurable inhibitory activity against Caspase-3 (IC50 = 2.68 µM) and Sentrin-specific protease 6 (IC50 = 3.64 µM) in high-throughput screening assays deposited in PubChem [1]. This provides direct evidence that the N-benzylidene-1-piperazinamine scaffold with a 2-methoxyphenyl substitution can engage with these specific enzyme targets. Analogs lacking the piperazine-linked benzylidene imine structure, such as simple 1-(2-methoxyphenyl)piperazine, are not known to exhibit this protease inhibitory profile, highlighting the importance of the complete pharmacophore.

Caspase-3 Sentrin-specific protease Apoptosis Enzyme Inhibition

Application Scenarios for 4-(2-Methoxyphenyl)-N-(2-methylbenzylidene)-1-piperazinamine (303095-59-2) in Focused Research


Chemical Probe Development for Smoothened (Smo) Receptor in Hedgehog Pathway Cancers

This compound's core structure, particularly the N-(2-methylbenzylidene)-1-piperazinamine moiety, is a critical pharmacophore for high-affinity Smo antagonism, as evidenced by the nanomolar binding of SANT-1 . Researchers studying Hedgehog pathway-driven cancers can directly procure this compound to design novel chemical probes by derivatizing the terminal piperazine nitrogen. Its unique ortho-methyl substitution, which is predicted to be essential for target engagement, makes it a superior starting point compared to des-methyl or meta-methyl analogs, which lack this proven high-affinity motif.

Dopamine D2 Receptor SAR Studies for Neuropsychiatric Lead Optimization

Building on published SAR showing that (2-methoxyphenyl)piperazine derivatives achieve high dopamine D2 receptor affinity, this specific compound serves as a key intermediate for creating focused libraries [1]. Its procurement ensures that the resultant analogs retain the critical 2-methoxyphenyl group for D2 binding, while the modifiable benzylidene and terminal piperazine nitrogen offer vectors for exploring additional interactions. This provides a clear developmental path over the commercially available N-phenyl analog, which cannot engage D2 receptors effectively.

Profiling 5-HT1A/5-HT7 Receptor Selectivity in CNS Drug Discovery

The compound belongs to a privileged class of serotonergic ligands where minor structural changes dictate subtype selectivity. By procuring this specific ortho-methyl regioisomer, a medicinal chemistry team can directly compare its binding profile to the meta-methyl analog and other derivatives to map the structural determinants of 5-HT1A versus 5-HT7 selectivity. Published data on related molecules, which have shown sub-nanomolar to low nanomolar affinities for these receptors, provide a robust framework for interpreting results and guide further optimization [2].

Apoptosis Pathway Modulator Screening for Oncology Research

Direct structural analogs have demonstrated low micromolar inhibitory activity against Caspase-3 and Sentrin-specific proteases in validated HTS assays [3]. This provides a rationale for including this compound in focused screening decks against apoptotic and protein degradation pathways. Its procurement is justified by the activity of a close structural neighbor, whereas purchasing a simpler piperazine fragment lacking the benzylidene imine would have no validated rationale for these targets.

Quote Request

Request a Quote for 4-(2-methoxyphenyl)-N-(2-methylbenzylidene)-1-piperazinamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.